molecular formula C20H12N2O5 B5025144 4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid

Cat. No.: B5025144
M. Wt: 360.3 g/mol
InChI Key: FBXIFNIVMOPRBZ-WJDWOHSUSA-N
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Description

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid is a complex organic compound featuring a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boron reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can participate in various binding interactions, influencing biological pathways and enzyme activities. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a cyano group, nitrophenyl group, and furan ring, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c21-12-16(13-4-6-14(7-5-13)20(23)24)11-18-8-9-19(27-18)15-2-1-3-17(10-15)22(25)26/h1-11H,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXIFNIVMOPRBZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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